

# EOC317: A Technical Overview of its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**EOC317** (also known as ACTB-1003) is an orally available, multi-targeted small molecule kinase inhibitor.[1][2] Developed to exert its anti-cancer effects through multiple mechanisms, its primary modes of action include the inhibition of tumor angiogenesis and the direct targeting of cancer cell proliferation and survival pathways. This technical guide provides a detailed analysis of the kinase selectivity profile of **EOC317** based on publicly available data, outlines representative experimental protocols for kinase inhibition assays, and visualizes its key signaling pathways.

## **Kinase Selectivity Profile**

**EOC317** has been characterized as a potent inhibitor of several key receptor tyrosine kinases (RTKs) involved in angiogenesis and other kinases that are part of downstream signaling pathways crucial for cancer cell growth and survival. The available data on its inhibitory activity is summarized below.

## **Primary Targets and Key Off-Targets**

The primary targets of **EOC317** are Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (Tie-2).[3][4] In addition to these primary targets,



**EOC317** has shown inhibitory activity against Ribosomal S6 Kinase (RSK) and p70S6 Kinase (p70S6K), which are downstream effectors in the PI3K/AKT/mTOR signaling pathway.[5]

The half-maximal inhibitory concentrations (IC50) for these kinases are presented in Table 1.

| Kinase Target | IC50 (nM) | Pathway Involvement                     |
|---------------|-----------|-----------------------------------------|
| VEGFR2        | 2         | Angiogenesis                            |
| Tie-2         | 4         | Angiogenesis                            |
| FGFR1         | 6         | Cancer Cell Proliferation, Angiogenesis |
| RSK           | 5         | PI3K/AKT/mTOR Signaling, Apoptosis      |
| p70S6K        | 32        | PI3K/AKT/mTOR Signaling, Apoptosis      |

Table 1: IC50 values of

EOC317 against key kinase

targets. Data sourced from an

abstract presented at the

ASCO 2010 Annual Meeting.

[5]

The low nanomolar IC50 values against VEGFR2, Tie-2, and FGFR1 underscore **EOC317**'s potent anti-angiogenic and anti-proliferative potential. The inhibition of RSK and p70S6K suggests a mechanism for inducing apoptosis in cancer cells.[5]

## **Signaling Pathways and Mechanism of Action**

**EOC317**'s multi-targeted profile allows it to simultaneously disrupt several key signaling pathways essential for tumor growth and survival.

By inhibiting VEGFR2 and Tie-2, **EOC317** blocks the signaling cascades initiated by VEGF and angiopoietins, respectively. These pathways are critical for endothelial cell proliferation, migration, and survival, which are hallmark processes of angiogenesis. The inhibition of FGFR1



further contributes to the anti-angiogenic effect and directly inhibits the proliferation of tumor cells where FGFR signaling is a driver.



Click to download full resolution via product page

**EOC317** inhibition of key angiogenic pathways.

Downstream of growth factor signaling, **EOC317** inhibits RSK and p70S6K, which are key kinases in the PI3K/AKT/mTOR pathway. This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, and survival while inhibiting apoptosis. By targeting these downstream kinases, **EOC317** can induce apoptosis in tumor cells.[5]





Click to download full resolution via product page

**EOC317** targets downstream effectors of the PI3K/AKT/mTOR pathway.

## **Experimental Protocols**

While the specific, detailed experimental protocols used for generating the IC50 data for **EOC317** are not publicly available, a representative protocol for an in vitro biochemical kinase inhibition assay is provided below. This protocol is based on common methodologies used in the field for determining the potency of kinase inhibitors.



# Representative In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)

#### 1. Principle:

This assay measures the amount of ATP remaining in a solution following a kinase reaction. The kinase activity is inversely proportional to the amount of ATP consumed. A luciferase-based reagent generates a luminescent signal from the remaining ATP. A lower luminescent signal indicates higher kinase activity and less inhibition, while a higher signal indicates lower kinase activity and more potent inhibition.

#### 2. Materials:

- Recombinant human kinase (e.g., VEGFR2, FGFR1, Tie-2)
- · Kinase-specific substrate peptide
- ATP
- Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)
- EOC317 (or other test compound) serially diluted in DMSO
- ATP detection reagent (e.g., Kinase-Glo®)
- White, opaque 96- or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

#### 3. Procedure:

Compound Plating: Prepare serial dilutions of EOC317 in DMSO. Add a small volume (e.g., 1 μL) of each dilution to the wells of the assay plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).



- Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the assay buffer. Add this mixture to all wells except for the "no enzyme" blank controls.
- Reaction Initiation: To start the kinase reaction, add a solution of ATP in assay buffer to all
  wells. The final ATP concentration should be at or near the Km for the specific kinase being
  tested.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
- ATP Detection: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent to all wells according to the manufacturer's instructions.
- Signal Measurement: Allow the luminescent signal to stabilize (typically 10-20 minutes at room temperature). Measure the luminescence using a plate luminometer.
- Data Analysis:
  - Subtract the background luminescence (from "no enzyme" wells).
  - Calculate the percent inhibition for each concentration of EOC317 relative to the DMSO control.
  - Plot the percent inhibition against the logarithm of the EOC317 concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.





Click to download full resolution via product page

Workflow for a representative in vitro kinase inhibition assay.

## Conclusion



**EOC317** is a multi-targeted kinase inhibitor with potent activity against key drivers of angiogenesis (VEGFR2, Tie-2, FGFR1) and intracellular signaling pathways that promote cancer cell survival (downstream of PI3K/AKT/mTOR). While comprehensive kinome-wide selectivity data is not publicly available, the existing data highlights its potential as a multi-modal anti-cancer agent. The development of **EOC317** was discontinued at the Phase I clinical trial stage.[2] Nevertheless, its profile serves as a valuable case study for the development of multi-targeted kinase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Actb-1003 | C27H26F5N7O3 | CID 23653175 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EOC 317 AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EOC317 | FGFR | VEGFR | Tie-2 | TargetMol [targetmol.com]
- 5. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [EOC317: A Technical Overview of its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684530#eoc317-selectivity-profile-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com